
1-Hydroxy-2-iodopyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-iodopyridin-4(1H)-one is a heterocyclic organic compound containing iodine, hydroxyl, and pyridinone functional groups. Compounds of this nature are often of interest in medicinal chemistry and organic synthesis due to their unique reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2-iodopyridin-4(1H)-one typically involves the iodination of a pyridinone precursor. A common method might include:
Starting Material: 1-Hydroxy-4(1H)-pyridinone
Reagent: Iodine or an iodine donor such as N-iodosuccinimide (NIS)
Solvent: Acetonitrile or another polar aprotic solvent
Conditions: Room temperature to moderate heating, often under inert atmosphere to prevent oxidation
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-2-iodopyridin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, due to the presence of the iodine atom.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Major Products
Substitution: Products with the iodine atom replaced by another functional group.
Oxidation: Products with the hydroxyl group converted to a carbonyl group.
Reduction: Products with the hydroxyl group reduced to a hydrogen atom.
Applications De Recherche Scientifique
1-Hydroxy-2-iodopyridin-4(1H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action for 1-Hydroxy-2-iodopyridin-4(1H)-one would depend on its specific application. Generally, it might interact with biological targets through:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Could inhibit or activate specific biochemical pathways, depending on its structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxy-2-chloropyridin-4(1H)-one
- 1-Hydroxy-2-bromopyridin-4(1H)-one
- 1-Hydroxy-2-fluoropyridin-4(1H)-one
Comparison
1-Hydroxy-2-iodopyridin-4(1H)-one is unique due to the presence of the iodine atom, which can impart different reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom is larger and more polarizable, which can affect the compound’s reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
106690-36-2 |
|---|---|
Formule moléculaire |
C5H4INO2 |
Poids moléculaire |
237.00 g/mol |
Nom IUPAC |
1-hydroxy-2-iodopyridin-4-one |
InChI |
InChI=1S/C5H4INO2/c6-5-3-4(8)1-2-7(5)9/h1-3,9H |
Clé InChI |
JNTMBLLQGAJTDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=CC1=O)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


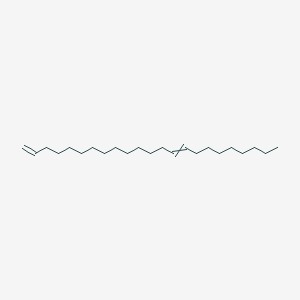
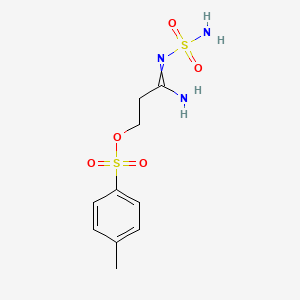

![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)
![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)

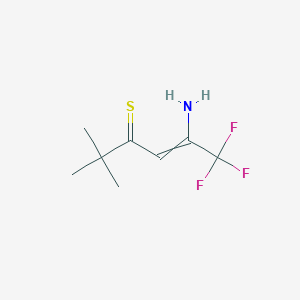
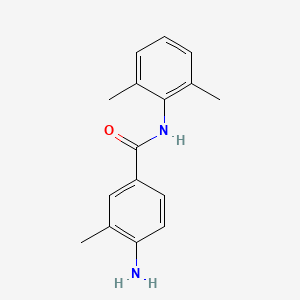
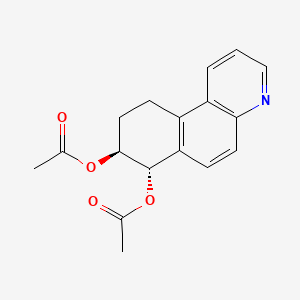
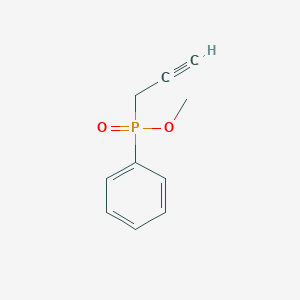
![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
